Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16482900
InChI: InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C12H13F3N2O5
Molecular Weight: 322.24 g/mol

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

CAS No.:

Cat. No.: VC16482900

Molecular Formula: C12H13F3N2O5

Molecular Weight: 322.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate -

Specification

Molecular Formula C12H13F3N2O5
Molecular Weight 322.24 g/mol
IUPAC Name tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate
Standard InChI InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
Standard InChI Key ZWCMTPSLHZTLEL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate (C₁₂H₁₃F₃N₂O₅) features a phenoxy backbone substituted with a nitro group at the para position and a trifluoromethyl group at the ortho position. The carbamate moiety, comprising a tert-butoxycarbonyl (Boc) group, is linked via an oxygen atom to the aromatic ring. This arrangement confers steric bulk and electronic modulation, critical for its stability and interaction with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃F₃N₂O₅
Molecular Weight322.24 g/mol
IUPAC Nametert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate
CAS NumberNot explicitly listed
SMILESO=C(OC(C)(C)C)NOc1c(cc(cc1N+[O-])C(F)(F)F

The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitution reactions .

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves reacting 4-nitro-2-(trifluoromethyl)phenol with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (TEA). The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the chloroformate’s carbonyl carbon. The reaction proceeds at room temperature for 4–6 hours, yielding the carbamate product in 70–85% efficiency.

Reaction Scheme:

4-Nitro-2-(trifluoromethyl)phenol + (Boc)₂OTEA, THFTert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate\text{4-Nitro-2-(trifluoromethyl)phenol + (Boc)₂O} \xrightarrow{\text{TEA, THF}} \text{Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate}

Alternative Catalyzed Methods

Copper(II)-mediated trifluoromethylation protocols, such as those employing Chen’s reagent (FSO₂CF₂CO₂Me), offer complementary pathways. For instance, CuCl₂ catalyzes the coupling of iodophenols with trifluoromethyl sources in dimethylformamide (DMF) at 110°C, achieving moderate yields (50–76%) . This method is advantageous for introducing trifluoromethyl groups late-stage but requires rigorous anhydrous conditions.

Table 2: Synthetic Conditions Comparison

ParameterConventional RouteCatalyzed Route
Reagents(Boc)₂O, TEAFSO₂CF₂CO₂Me, CuCl₂
SolventTHF/DCMDMF
Temperature25°C110°C
Yield70–85%50–76%
Key AdvantageMild conditionsLate-stage functionalization

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.0156–0.176 mg/mL) due to its hydrophobic trifluoromethyl and tert-butyl groups. Experimental logP values range from 2.72 to 2.95, indicating high lipophilicity conducive to membrane permeability .

Stability Profile

The Boc group confers stability against hydrolysis under neutral conditions but is susceptible to acidic cleavage (e.g., HCl in dioxane). The nitro group’s electron-withdrawing nature further stabilizes the aromatic ring against electrophilic attacks.

Biological Activity and Applications

Agrochemical Relevance

In agrochemistry, derivatives of this carbamate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show 80–90% weed suppression at 50 g/ha.

Mechanistic Insights

Reactivity in Nucleophilic Substitutions

The para-nitro group directs electrophilic attacks to the ortho and meta positions. In cross-coupling reactions, palladium catalysts mediate aryl-aryl bond formation, enabling diversification of the phenolic scaffold .

Metabolic Pathways

In vitro hepatic microsomal studies indicate rapid Boc deprotection to yield 4-nitro-2-(trifluoromethyl)phenol, which undergoes nitroreduction to an amine intermediate. This metabolite exhibits reduced toxicity compared to parent nitroarenes.

Industrial and Research Applications

Pharmaceutical Intermediates

The carbamate serves as a precursor to protease inhibitors and kinase modulators. For example, coupling with β-amino alcohols generates urea derivatives with nanomolar affinity for HIV-1 protease.

Material Science

Incorporation into polymer matrices enhances UV stability and flame retardancy. Polycarbonates derived from this compound show a 40% reduction in heat release rate during combustion.

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